(2-Imidazol-1-yl-phenyl)methanol
Overview
Description
The compound "(2-Imidazol-1-yl-phenyl)methanol" is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are known for their significance in medicinal chemistry due to their therapeutic properties and presence in various biologically active molecules .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, (1-methyl-1H-imidazol-2-yl)methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . Another method involves the reaction of 2-(aryl)-1H-imidazoles with substituted benzoyl chlorides to produce 1-(aryl)-2-(1H-imidazol-1-yl)methanones . Additionally, a versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the reaction of aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex. For example, the crystal structure of a related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, shows that the imidazo[1,2-a]pyridine moiety is approximately planar, and the methanol group is nearly perpendicular to its mean plane. This structure forms a three-dimensional network through hydrogen bonds and π-π interactions .
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions. The (1-methyl-1H-imidazol-2-yl)methanol system can be regarded as a masked form of the carbonyl group and can be converted into carbonyl compounds via the corresponding quaternary salts . Additionally, the synthesis of 2,4,5-triaryl-4,5-dihydro-1H-imidazoles from aryl aldehydes indicates the versatility of imidazole derivatives in forming different chemical structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the phenyl ring can significantly affect the antimicrobial and antimycobacterial activities of these compounds. Some derivatives have shown to be more effective than standard drugs against certain bacterial and fungal strains . The crystal structure analysis also provides insights into the stability and potential intermolecular interactions of these compounds .
Scientific Research Applications
Corrosion Inhibition
(2-Imidazol-1-yl-phenyl)methanol (METH) and its derivatives have been researched for their potential in corrosion inhibition, especially for carbon steel in acidic mediums. Studies have found that molecules like METH show significant anticorrosion efficiency, which can be attributed to their molecular properties such as global hardness and solvation energy. METH, in particular, displayed notable inhibition efficiency, making it a candidate for applications in protecting metals against corrosion (Costa et al., 2021).
Crystal Structure Analysis
The compound has also been a subject in crystallography to understand its structural attributes. Studies involving imidazole derivatives, including (2-Imidazol-1-yl-phenyl)methanol, have contributed to understanding the molecular interactions, such as hydrogen bonding and π–π interactions, which are essential in the formation of crystal packing structures (Kunz & Frank, 2010).
Synthesis of Ligands and Precursors
Research has also explored the synthesis of (2-Imidazol-1-yl-phenyl)methanol derivatives for potential use as precursors in the synthesis of biomimetic chelating ligands. The versatility of these compounds allows for the development of various chemical structures with potential applications in medicinal chemistry and materials science (Gaynor, McIntyre & Creutz, 2023).
Antimicrobial and Antiviral Properties
The antimicrobial and antiviral properties of (2-Imidazol-1-yl-phenyl)methanol derivatives have been investigated, with some compounds showing promising activity against gram-positive, gram-negative bacteria, and fungal species. These findings indicate the potential of these compounds in developing new antimicrobial and antiviral agents (Sharma et al., 2009).
Photophysical and Fluorescent Properties
The photophysical properties of certain (2-Imidazol-1-yl-phenyl)methanol derivatives have been studied, indicating their potential in fluorescent applications. These compounds exhibit absorption in the ultraviolet region and emission in the blue region, suggesting their usability in creating fluorescent materials with specific properties (Padalkar et al., 2015).
Future Directions
Imidazole compounds, including “(2-Imidazol-1-yl-phenyl)methanol”, continue to be a focus of research due to their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications . As such, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
(2-imidazol-1-ylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-9-3-1-2-4-10(9)12-6-5-11-8-12/h1-6,8,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEOSWPDJPLJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577468 | |
Record name | [2-(1H-Imidazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Imidazol-1-yl-phenyl)methanol | |
CAS RN |
25373-56-2 | |
Record name | 2-(1H-Imidazol-1-yl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25373-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(1H-Imidazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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